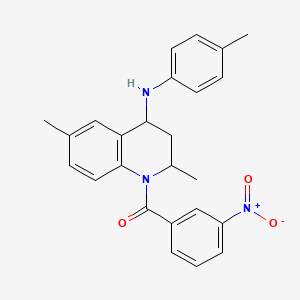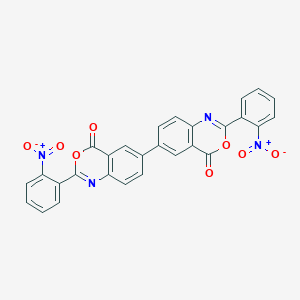![molecular formula C22H26N2O2 B5167995 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5167995.png)
4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as Boc-3-(aminomethyl)phenylalanine (Boc-3-AMP), is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and biochemical research.
Applications De Recherche Scientifique
4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP has been used in a variety of scientific research applications, including drug development and biochemical research. It has been shown to have potential as a substrate for the enzyme transglutaminase, which is involved in the formation of protein cross-links. 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP has also been used to study the interaction between proteins and small molecules, as well as to investigate the role of specific amino acid residues in protein structure and function.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP is not fully understood, but it is thought to act as a competitive inhibitor of transglutaminase. By binding to the active site of the enzyme, 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP prevents the formation of protein cross-links, which may have implications for the development of new drugs targeting transglutaminase.
Biochemical and Physiological Effects
4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP has been shown to have a number of biochemical and physiological effects, including the inhibition of transglutaminase activity and the disruption of protein-protein interactions. It has also been shown to have potential as a tool for studying protein structure and function, as well as for identifying potential drug targets.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP. One area of focus could be on developing new drugs that target transglutaminase, using 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP as a starting point for drug discovery. Another direction could be on further investigating the mechanism of action of 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP, in order to better understand its potential applications in biochemical research. Additionally, 4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP could be used to study the role of specific amino acid residues in protein structure and function, which may have implications for the development of new drugs and therapies.
Méthodes De Synthèse
4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamideAMP can be synthesized using a multistep process that involves the reaction of tert-butylamine with 3-(bromomethyl)benzoic acid, followed by the reaction of the resulting compound with N-Boc-phenylalanine. The final product is obtained by removing the Boc group using a suitable acid.
Propriétés
IUPAC Name |
4-tert-butyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)18-11-9-16(10-12-18)20(25)23-19-8-6-7-17(15-19)21(26)24-13-4-5-14-24/h6-12,15H,4-5,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZXNEUIBWPERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5167914.png)
![methyl 4-[6-(anilinocarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate](/img/structure/B5167920.png)
![3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5167936.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5167942.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)](/img/structure/B5167955.png)
![17-(5-chloro-2-methylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5167956.png)

![(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5167970.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B5167974.png)
![3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5168011.png)
![1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine](/img/structure/B5168012.png)
![4-(2-methylphenoxy)-1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5168036.png)
![4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B5168042.png)
